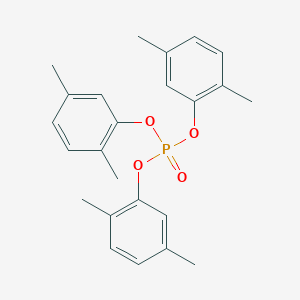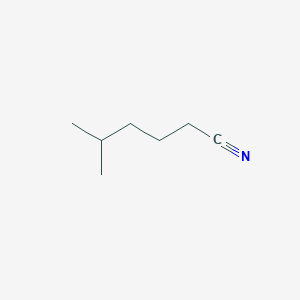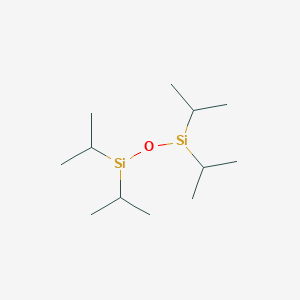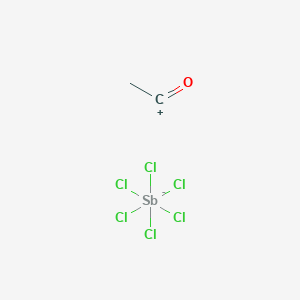
2,5-Dimethylundecane
Vue d'ensemble
Description
2,5-Dimethylundecane is a branched alkane . It is an organic compound with the molecular formula C13H28 . The compound is a colorless liquid with a characteristic oily smell .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 11 carbon atoms, with two methyl groups attached at the 2nd and 5th carbon atoms . The average mass of the molecule is 184.361 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.3614 . It has a boiling point of approximately 152.0±7.9 °C and a vapor pressure of 0.2±0.2 mmHg at 25°C . The compound’s index of refraction is 1.424 .Applications De Recherche Scientifique
Combustion Chemistry and Fuel Properties
- Combustion Behavior: Iso-paraffinic structures like 2,5-dimethylundecane, found in various fuels, exhibit unique combustion characteristics. Sarathy et al. (2014) conducted a comprehensive study on the combustion chemistry of 2,5-dimethylhexane, providing insights into the oxidation behavior of similar compounds under various conditions, which can be extrapolated to this compound (Sarathy et al., 2014).
Pyrolysis and Oxidation
- Pyrolysis and Oxidation Studies: Alexandrino et al. (2015) investigated the pyrolysis and oxidation of 2,5-dimethylfuran, a compound structurally related to this compound. Their work on temperature, pressure, and stoichiometry influence provides a foundational understanding applicable to this compound's pyrolysis and oxidation behavior (Alexandrino et al., 2015).
Kinetic Modeling and Flame Characteristics
- Modeling Flame Dynamics: Liu et al. (2015) focused on the kinetic modeling of 2,5-dimethylfuran flames, which is relevant for understanding the flame dynamics of this compound in various industrial applications (Liu et al., 2015).
- Thermal Decomposition Analysis: Djokic et al. (2012) explored the thermal decomposition of 2,5-dimethylfuran, providing insights into the decomposition pathways and by-products that could be relevant for this compound (Djokic et al., 2012).
Biotechnological and Green Chemistry Applications
- Metabolic Engineering for High-Yield Production: Yang et al. (2021) discussed the genetic engineering of E. coli for the high-yield production of 2,5-dimethylpyrazine, which could be extrapolated to the biosynthesis of this compound-related compounds (Yang et al., 2021).
- Thermal Safety and Decomposition: Das and Shu (2016) investigated the thermal degradation and safety aspects of 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane, which can offer insights into the safe handling and decomposition behavior of this compound (Das and Shu, 2016).
Propriétés
IUPAC Name |
2,5-dimethylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-13(4)11-10-12(2)3/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYKYVHHAJFANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938268 | |
| Record name | 2,5-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17301-22-3 | |
| Record name | 2,5-Dimethylundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17301-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)





![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)

